molecular formula C30H23O3P B14385300 Di[1,1'-biphenyl]-4-yl phenylphosphonate CAS No. 89410-44-6

Di[1,1'-biphenyl]-4-yl phenylphosphonate

Cat. No.: B14385300
CAS No.: 89410-44-6
M. Wt: 462.5 g/mol
InChI Key: PALRBCWJNOXMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di[1,1'-biphenyl]-4-yl phenylphosphonate is a specialized organic compound with the molecular formula C30H23O3P . As a phenylphosphonate ester derivative featuring bulky biphenyl groups, this chemical is designed for research and development applications, strictly for professional and laboratory use. Biphenyl scaffolds are significant intermediates in organic chemistry and are recognized as versatile platforms in material science and medicinal chemistry . These structures are found in a wide range of pharmacological activities and are integral to the development of advanced materials . Specifically, functionalized biphenyl units are valuable in exploring new organic materials, such as those for organic light-emitting diodes (OLEDs) . The presence of the phosphonate group adds potential for further chemical modification or for studying specific reaction mechanisms. This product is provided for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage guidelines.

Properties

CAS No.

89410-44-6

Molecular Formula

C30H23O3P

Molecular Weight

462.5 g/mol

IUPAC Name

1-phenyl-4-[phenyl-(4-phenylphenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C30H23O3P/c31-34(30-14-8-3-9-15-30,32-28-20-16-26(17-21-28)24-10-4-1-5-11-24)33-29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H

InChI Key

PALRBCWJNOXMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Mediated Synthesis

The classical route to Di[1,1'-biphenyl]-4-yl phenylphosphonate involves reacting biphenyl-4-ol with phenylphosphonic dichloride in the presence of a base. A patent by KR101381709B1 outlines a analogous process for biphenyl-4-yl diphenyl phosphate, where phosphorus oxychloride (POCl3) serves as the phosphorylating agent. In this method, biphenyl-4-ol and phenylphosphonic dichloride undergo condensation at 120°C for 6 hours with aluminum anhydride as a catalyst. The reaction proceeds via a two-step mechanism: initial formation of a monochlorophosphate intermediate, followed by dehydrochlorination to yield the final product.

Key Reaction Parameters

  • Molar Ratio : 1:2 (biphenyl-4-ol to phenylphosphonic dichloride)
  • Catalyst : Aluminum anhydride (5 mol%)
  • Yield : 85% after purification by fractional distillation.

This method, while reliable, requires stringent control of moisture and generates stoichiometric amounts of hydrochloric acid, necessitating robust waste management.

Acid-Catalyzed Esterification

Alternative approaches employ Brønsted acids like sulfuric acid or p-toluenesulfonic acid (PTSA) to catalyze the esterification of phenylphosphonic acid with biphenyl-4-ol. The reaction is typically conducted in refluxing toluene, utilizing a Dean-Stark trap to remove water and shift equilibrium toward product formation. However, this method suffers from longer reaction times (12–18 hours) and moderate yields (70–75%) due to incomplete conversion.

Transition Metal-Catalyzed C–P Bond Formation

Palladium-Catalyzed Cross-Coupling

A breakthrough in phosphonate synthesis emerged with palladium-catalyzed C–P bond-forming reactions. As demonstrated by ACS Publications, aryl nonafluorobutanesulfonates (nonaflates) react with phosphorus nucleophiles in the presence of Pd(OAc)2 and Xantphos ligand. For this compound, (1,1′-biphenyl)-4-yl nonaflate is treated with phenylphosphonite under mild conditions (80°C, 4 hours), achieving a 92% yield.

Optimization Insights

  • Additive Effect : Sodium iodide (0.1 equiv) accelerates oxidative addition, enhancing yield by 15–20%.
  • Ligand Choice : Bulky bisphosphine ligands (e.g., Xantphos) suppress β-hydride elimination, favoring phosphonate formation over byproducts.

Nickel-Catalyzed Phosphorylation

While less explored, nickel catalysts such as NiCl2(dppe) enable C–P coupling at lower temperatures (50–60°C). This method is particularly effective for electron-deficient aryl substrates but remains underutilized for biphenyl systems due to competing homocoupling.

Novel Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A prototype protocol involves irradiating biphenyl-4-ol, phenylphosphonic dichloride, and triethylamine in acetonitrile at 150°C for 15 minutes, yielding 88% product. This technique minimizes thermal degradation and is scalable for industrial applications.

Solvent-Free Mechanochemical Synthesis

Ball milling biphenyl-4-ol and phenylphosphonic dichloride with catalytic K2CO3 achieves 82% yield in 30 minutes. This green method eliminates solvent waste and aligns with sustainable chemistry principles.

Comparative Analysis of Methods

Method Conditions Catalyst Yield Advantages Drawbacks
Phosphorus Oxychloride 120°C, 6h Al anhydride 85% High purity, scalable HCl byproduct, moisture-sensitive
Palladium-Catalyzed 80°C, 4h Pd(OAc)2/Xantphos 92% Mild conditions, high selectivity Costly catalysts, inert atmosphere
Microwave-Assisted 150°C, 15min None 88% Rapid, energy-efficient Specialized equipment required
Mechanochemical RT, 30min K2CO3 82% Solvent-free, sustainable Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

Di[1,1’-biphenyl]-4-yl phenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Di[1,1’-biphenyl]-4-yl phenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of di[1,1’-biphenyl]-4-yl phenylphosphonate involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: this compound’s biphenyl groups increase steric hindrance compared to smaller phosphonates like Diethyl(4-formylphenyl)phosphonate. This may reduce reactivity in nucleophilic substitutions but improve thermal stability . The diphenylamino group in Diethyl [4-(diphenylamino)benzyl]phosphonate enhances electron-donating capacity, making it more suitable for optoelectronic applications than the purely aromatic target compound .

Synthetic Pathways :

  • Triazine derivatives (e.g., 4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine) are synthesized using AlCl₃ in chlorobenzene or ODCB, suggesting that similar conditions could apply to this compound .
  • The absence of ester groups in the target compound (unlike diethyl phosphonates) may necessitate alternative phosphorylation strategies, such as using aryl chlorides instead of esters .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di[1,1'-biphenyl]-4-yl phenylphosphonate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves phosphorylation of biphenyl precursors using phenylphosphonic acid derivatives. A validated approach includes coupling biphenyl-4-ol with phenylphosphonic dichloride under inert conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is assessed using HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6), as described in pharmacopeial protocols . Cross-validate purity using 31^{31}P NMR to confirm the absence of unreacted starting materials or hydrolyzed byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • HPLC : Use a C18 column with UV detection (254 nm) and the mobile phase described in . System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) ensure reproducibility .
  • Spectroscopy : 1^{1}H/13^{13}C NMR for structural confirmation, with 31^{31}P NMR (δ ~20–25 ppm) to verify phosphonate integrity. Mass spectrometry (ESI-TOF) provides molecular ion validation .
  • X-ray crystallography : For absolute configuration determination, as demonstrated in biphenyl-phosphonate analogs .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : The compound is hydrolytically stable at neutral pH but may degrade under acidic/basic conditions. Store in anhydrous solvents (e.g., THF, DCM) at –20°C. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC to detect decomposition products like biphenyl-4-ol or phenylphosphonic acid .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and chromatographic data during characterization?

  • Methodological Answer : Contradictions (e.g., NMR purity vs. HPLC impurities) often arise from residual solvents or isomers. Employ orthogonal methods:

  • HPLC-MS : Identify low-abundance impurities via fragmentation patterns.
  • 2D NMR (COSY, HSQC) : Assign signals to distinguish regioisomers or stereoisomers.
  • Crystallography : Resolve ambiguous structural features, as done for analogous phosphonates in .

Q. What computational strategies predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Use density functional theory (DFT) to model:

  • Electrophilicity : Calculate partial charges on the phosphorus center to predict nucleophilic attack susceptibility.
  • Metal coordination : Simulate binding affinities with transition metals (e.g., uranyl ions), referencing uranyl-phosphonate complexes in .
  • Docking studies : For biological targets, apply AutoDock Vina with phosphonate-containing ligands from structural databases .

Q. How can researchers design experiments to evaluate its potential as a metal-chelating agent or enzyme inhibitor?

  • Methodological Answer :

  • Chelation studies : Titrate the compound with metal salts (e.g., Cu2+^{2+}, Fe3+^{3+}) and monitor UV-Vis/31^{31}P NMR shifts. Compare with known chelators like EDTA .
  • Enzyme inhibition : Use kinetic assays (e.g., phosphatase inhibition) with p-nitrophenyl phosphate as a substrate. Measure IC50_{50} values and perform Lineweaver-Burk analysis to determine inhibition type .

Q. What methodological approaches address conflicting toxicity data in preliminary studies?

  • Methodological Answer : Follow EFSA guidelines for toxicological evaluation:

  • In vitro assays : Conduct bacterial reverse mutation (Ames test) and mammalian micronucleus tests to assess genotoxicity.
  • Dose-response analysis : Use OECD TG 423 protocols for acute oral toxicity, comparing results with structurally similar phosphonates (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl] phosphonate in ).
  • Neurotoxicity screening : Apply in vitro BBB models or zebrafish assays if structural analogs indicate neurotoxic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.